MFCD18085686
Description
MFCD18085686 is an inorganic or organometallic compound frequently utilized in catalysis and coordination chemistry. Such compounds are critical in industrial catalysis, such as cross-coupling reactions and asymmetric synthesis, due to their ability to stabilize metal centers and modulate reactivity .
Properties
IUPAC Name |
2-chloro-5-(2,5-dimethoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-19-8-3-4-12(20-2)9(5-8)11-7-16-13(15)6-10(11)14(17)18/h3-7H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJKVZXQHUACEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN=C(C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687840 | |
| Record name | 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258625-20-5 | |
| Record name | 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,5-dimethoxyphenyl)isonicotinic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with isonicotinic acid in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,5-dimethoxyphenyl)isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions like sodium hydroxide or ammonia .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-Chloro-5-(2,5-dimethoxyphenyl)isonicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,5-dimethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison focuses on compounds with analogous MDL identifiers, structural motifs (e.g., phosphine ligands, trifluoromethyl groups), or catalytic applications.
Structural Analogs
Compound 1: CAS 1533-03-5 (MDL: MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Properties : High GI absorption, BBB permeability, and log S (ESOL) = -2.99, indicating moderate solubility .
- Applications : Intermediate in pharmaceuticals and agrochemicals due to its trifluoromethyl group, which enhances metabolic stability .
- Synthesis: Reacts 4-methylbenzenesulfonohydrazide with 3'-(trifluoromethyl)acetophenone under reflux .
Compound 2: CAS 918538-05-3 (MDL: MFCD11044885)
Functional Analogs
Compound 3: CAS 1046861-20-4 (MDL: MFCD13195646)
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Key Properties : High boron content for Suzuki-Miyaura coupling; log Po/w = 2.15 (lipophilic) .
- Applications : Cross-coupling reactions in medicinal chemistry .
Compound 4: CAS 56469-02-4 (MDL: MFCD02258901)
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Discussion
- Phosphine-Alkene Ligands (this compound): Superior to monodentate ligands in stabilizing Pd(0) intermediates during catalysis, reducing metal aggregation .
- Trifluoromethyl Analogs (CAS 1533-03-5): Exhibit higher metabolic stability compared to non-fluorinated analogs but lower solubility due to hydrophobicity .
- Boronates (CAS 1046861-20-4) : Critical for Suzuki-Miyaura couplings but require stringent anhydrous conditions to prevent protodeboronation .
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